molecular formula C14H13NO5S2 B2641753 Methyl 2-{[(2-thienylsulfonyl)acetyl]amino}benzoate CAS No. 1020970-24-4

Methyl 2-{[(2-thienylsulfonyl)acetyl]amino}benzoate

Cat. No.: B2641753
CAS No.: 1020970-24-4
M. Wt: 339.38
InChI Key: UXISSZPXJOLREL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2-{[(2-thienylsulfonyl)acetyl]amino}benzoate” is C12H11NO4S2 . Its average mass is 297.350 Da and its monoisotopic mass is 297.012939 Da .

Scientific Research Applications

Process Optimization

Methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, was synthesized from salicylic acid, undergoing steps like etherification, sulfonyl chloride, amine, and esterification. The optimized reaction conditions improved the yield significantly, demonstrating the compound's potential in chemical synthesis and industrial applications (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).

Synthesis of N-10-methyl-4-thiofolic Acid

Research on N-10-methyl-4-thiofolic acid, a related compound, showed its potential as an inhibitor of the cofactor forms of tetrahydrofolate. This synthesis involved multiple steps, including the reaction of methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime (R. D. Elliott, C. Temple, J. Frye, & J. A. Nontgomery, 1975).

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a structurally related compound, was used for preparing various heterocyclic systems. This research highlights the compound's utility in synthesizing complex chemical structures (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Cyclization in the Presence of Bases

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, under the influence of bases, exclusively formed 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research adds to the understanding of the cyclization behavior of similar compounds (I. Ukrainets, L. A. Petrushova, A. Davidenko, & L. A. Grinevich, 2014).

Acetolactate Synthase Response

Bensulfuron methyl, chemically similar to the compound , was shown to inhibit the activity of acetolactate synthase. This enzyme is involved in the biosynthesis of branched-chain amino acids, indicating the compound's potential role in biochemical pathways (Hiroyuki Watanabe, H. Hisamitsu, & K. Ishizuka, 1988).

Novel Acaricide

Methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, a novel acaricide named amido­flumet, is structurally similar and highlights the potential use of these compounds in pest control (Masaharu Kimura & S. Hourai, 2005).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-{[(2-thienylsulfonyl)acetyl]amino}benzoate” is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

methyl 2-[(2-thiophen-2-ylsulfonylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)10-5-2-3-6-11(10)15-12(16)9-22(18,19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXISSZPXJOLREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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